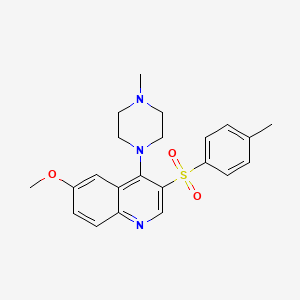
6-Methoxy-3-(4-methylbenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-3-(4-methylbenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Applications De Recherche Scientifique
6-Methoxy-3-(4-methylbenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer, infectious diseases, and neurological disorders.
Industry: Used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-3-(4-methylbenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the quinoline core: This can be achieved through a Skraup synthesis or a Friedländer synthesis, where aniline derivatives react with carbonyl compounds under acidic conditions.
Introduction of the methoxy group: This step involves the methylation of a hydroxyl group on the quinoline ring using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Piperazine substitution: The final step involves the nucleophilic substitution of the 4-position of the quinoline ring with 4-methylpiperazine, often using a solvent like dimethylformamide (DMF) and a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methoxy-3-(4-methylbenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The piperazine moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alcohols in the presence of a base.
Major Products
Oxidation: 6-Hydroxy-3-(4-methylbenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline.
Reduction: 6-Methoxy-3-(4-methylbenzenesulfanyl)-4-(4-methylpiperazin-1-yl)quinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of 6-Methoxy-3-(4-methylbenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, and DNA, leading to inhibition or activation of biological processes.
Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and immune response, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methoxyquinoline: Lacks the sulfonyl and piperazine groups, making it less complex and potentially less active.
3-(4-Methylbenzenesulfonyl)quinoline: Lacks the methoxy and piperazine groups, which may affect its biological activity.
4-(4-Methylpiperazin-1-yl)quinoline: Lacks the methoxy and sulfonyl groups, which may influence its chemical reactivity and biological properties.
Uniqueness
6-Methoxy-3-(4-methylbenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the methoxy, sulfonyl, and piperazine groups allows for diverse interactions with biological targets and enhances its potential as a versatile compound in scientific research.
Propriétés
IUPAC Name |
6-methoxy-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperazin-1-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S/c1-16-4-7-18(8-5-16)29(26,27)21-15-23-20-9-6-17(28-3)14-19(20)22(21)25-12-10-24(2)11-13-25/h4-9,14-15H,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKLBDDCZXNDYLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
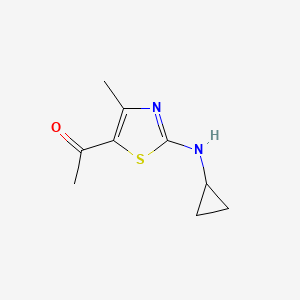
![N-[5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2631700.png)
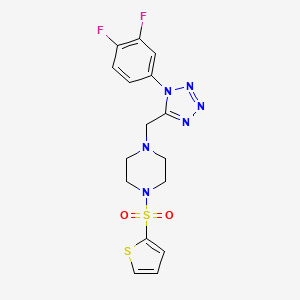

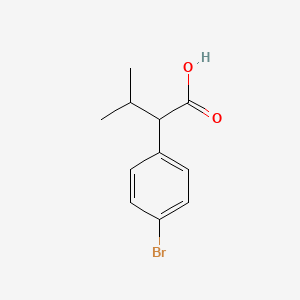
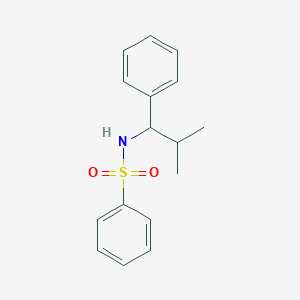


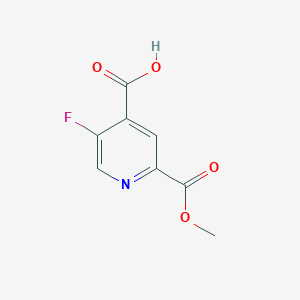
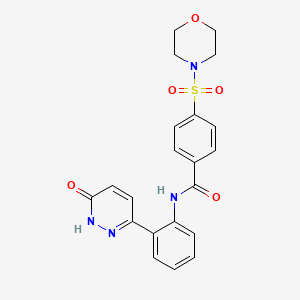
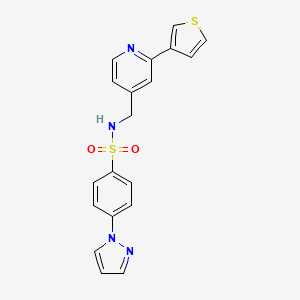
![Ethyl 4-(3-{[(4-chlorophenyl)sulfonyl]amino}phenoxy)-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2631716.png)
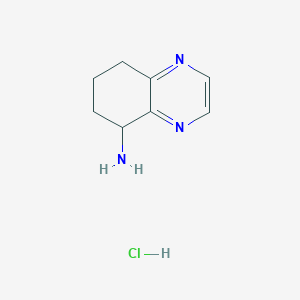
![N'-(4-fluorobenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2631718.png)
